molecular formula C23H17BrN2O3 B5110656 (2E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide

(2E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide

Cat. No.: B5110656
M. Wt: 449.3 g/mol
InChI Key: KJLPQHJIFQCGIR-FMIVXFBMSA-N
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Description

(2E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative.

    Coupling Reactions: The benzoxazole derivative is then coupled with a brominated phenylprop-2-enamide using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Final Product Formation: The final product is obtained through purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety, resulting in the formation of saturated amides.

    Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Saturated amides.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers and other materials for enhanced properties.

Biology

    Antimicrobial Activity: Benzoxazole derivatives are known for their antimicrobial properties.

    Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting various diseases.

Industry

    Dye and Pigment Production: Used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (2E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzoxazole core can bind to active sites, inhibiting enzyme activity or modulating receptor functions. The methoxy and bromine substituents can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide: Lacks the bromine and methoxy substituents.

    (2E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(2-methoxyphenyl)prop-2-enamide: Lacks the bromine substituent.

    (2E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-bromo-phenyl)prop-2-enamide: Lacks the methoxy substituent.

Uniqueness

The presence of both bromine and methoxy groups in (2E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide enhances its chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

(E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O3/c1-28-20-11-10-17(24)13-15(20)9-12-22(27)25-18-6-4-5-16(14-18)23-26-19-7-2-3-8-21(19)29-23/h2-14H,1H3,(H,25,27)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLPQHJIFQCGIR-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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